2'-Deoxyadenosine-5'-O-diphenyl phosphate
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Overview
Description
2’-Deoxyadenosine-5’-O-diphenyl phosphate is a synthetic nucleotide analog. It is a derivative of 2’-deoxyadenosine, where the 5’-hydroxyl group is esterified with diphenyl phosphate. This compound is primarily used in biochemical research and has applications in the study of DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-O-diphenyl phosphate typically involves the esterification of 2’-deoxyadenosine with diphenyl phosphorochloridate. The reaction is carried out in an anhydrous solvent such as pyridine or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-O-diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 2’-deoxyadenosine and diphenyl phosphate under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding phosphates and other oxidized derivatives.
Substitution: The diphenyl phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Hydrolysis: Produces 2’-deoxyadenosine and diphenyl phosphate.
Oxidation: Yields oxidized phosphates and other derivatives.
Substitution: Results in various substituted nucleotides.
Scientific Research Applications
2’-Deoxyadenosine-5’-O-diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogs.
Biology: Employed in studies of DNA synthesis, repair, and replication mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic DNA and RNA for various biotechnological applications.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides. It can be incorporated into DNA strands during synthesis, leading to chain termination or other modifications. This property makes it useful in studying DNA polymerase activity and other enzymatic processes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: A simpler analog without the diphenyl phosphate group.
2’-Deoxyadenosine-5’-triphosphate: Contains three phosphate groups and is used in DNA synthesis.
2’,3’-Dideoxyadenosine-5’-triphosphate: Lacks hydroxyl groups at the 2’ and 3’ positions, causing chain termination.
Uniqueness
2’-Deoxyadenosine-5’-O-diphenyl phosphate is unique due to its diphenyl phosphate ester group, which provides distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other nucleotide analogs may not be suitable .
Properties
CAS No. |
78098-54-1 |
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Molecular Formula |
C22H22N5O6P |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl diphenyl phosphate |
InChI |
InChI=1S/C22H22N5O6P/c23-21-20-22(25-13-24-21)27(14-26-20)19-11-17(28)18(31-19)12-30-34(29,32-15-7-3-1-4-8-15)33-16-9-5-2-6-10-16/h1-10,13-14,17-19,28H,11-12H2,(H2,23,24,25)/t17-,18+,19+/m0/s1 |
InChI Key |
SQSZRWOJFGHBCJ-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
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